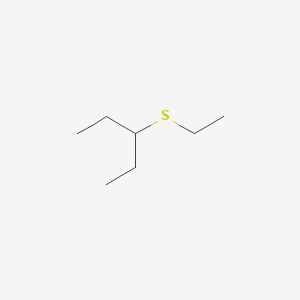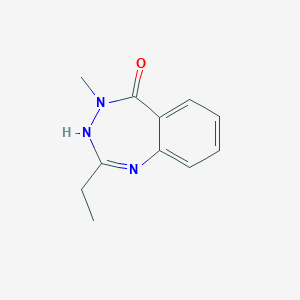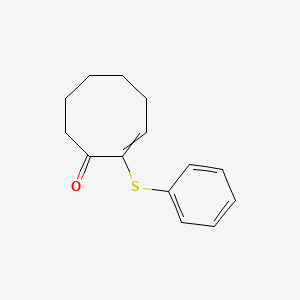
Cobalt--manganese (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–manganese (1/3) is a mixed metal oxide compound that combines cobalt and manganese in a specific stoichiometric ratio. This compound is known for its unique electrochemical properties and is widely used in various applications, including energy storage, catalysis, and as a material for electrodes in batteries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–manganese (1/3) can be achieved through various methods, including hydrothermal synthesis, sol-gel methods, and co-precipitation techniques. One common method involves dissolving cobalt and manganese salts in a suitable solvent, followed by the addition of a precipitating agent to form a mixed hydroxide precursor. This precursor is then calcined at high temperatures to obtain the desired oxide compound .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/3) often involves large-scale processes such as spray roasting. This method involves the spray roasting of chloride precursors, followed by a post-treatment step to achieve the desired layered structure. The process is optimized to ensure high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, cobalt–manganese (1/3) can form higher oxidation state compounds, while reduction reactions may yield lower oxidation state products .
Applications De Recherche Scientifique
Cobalt–manganese (1/3) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in lithium-ion batteries due to its high energy density and stability.
Biomedical Applications:
Environmental Applications: It is used in the degradation of pollutants and in microbial fuel cells to improve power density.
Mécanisme D'action
The mechanism by which cobalt–manganese (1/3) exerts its effects involves its ability to undergo redox reactions. The compound can facilitate electron transfer processes, making it an effective catalyst and electrode material. The molecular targets and pathways involved include the active sites on the metal oxide surface, which interact with reactants to promote chemical transformations .
Comparaison Avec Des Composés Similaires
Cobalt–manganese (1/3) can be compared with other mixed metal oxides such as nickel-cobalt-manganese oxides and iron-cobalt-manganese oxides. While these compounds share similar electrochemical properties, cobalt–manganese (1/3) is unique due to its specific stoichiometric ratio and the resulting balance of properties such as stability, conductivity, and catalytic activity .
List of Similar Compounds
- Nickel-cobalt-manganese oxides
- Iron-cobalt-manganese oxides
- Zinc-cobalt-manganese oxides
Propriétés
Numéro CAS |
60936-10-9 |
|---|---|
Formule moléculaire |
CoMn3 |
Poids moléculaire |
223.74732 g/mol |
Nom IUPAC |
cobalt;manganese |
InChI |
InChI=1S/Co.3Mn |
Clé InChI |
LICNWEHBKFDCGW-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Mn].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
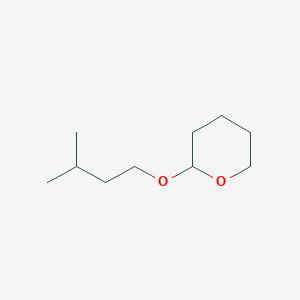
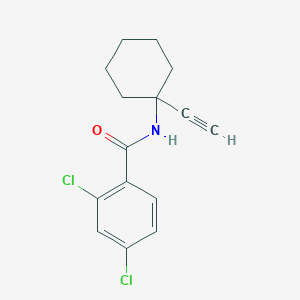


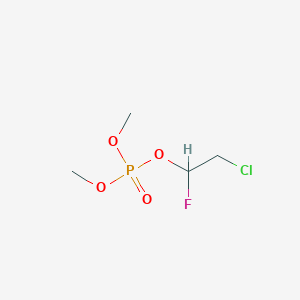
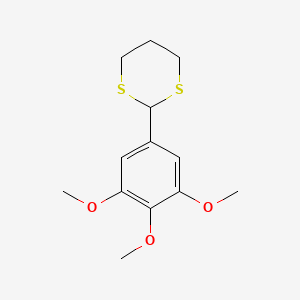
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

